5-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(propylsulfanyl)pyrimidine-4-carboxamide
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Overview
Description
5-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(propylsulfanyl)pyrimidine-4-carboxamide is a complex organic compound with a unique structure that includes chloro, trifluoromethyl, and propylsulfanyl groups attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(propylsulfanyl)pyrimidine-4-carboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the pyrimidine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the chloro and trifluoromethyl groups: These groups can be introduced through halogenation and trifluoromethylation reactions, respectively.
Attachment of the propylsulfanyl group: This step involves the substitution of a suitable leaving group with a propylsulfanyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(propylsulfanyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogenating agents like chlorine (Cl₂) and bromine (Br₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
5-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(propylsulfanyl)pyrimidine-4-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(propylsulfanyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(propylsulfanyl)pyrimidine-4-carboxamide is unique due to its combination of functional groups and its specific structure. This uniqueness contributes to its distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C15H12Cl2F3N3OS |
---|---|
Molecular Weight |
410.2 g/mol |
IUPAC Name |
5-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-propylsulfanylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C15H12Cl2F3N3OS/c1-2-5-25-14-21-7-10(17)12(23-14)13(24)22-11-6-8(15(18,19)20)3-4-9(11)16/h3-4,6-7H,2,5H2,1H3,(H,22,24) |
InChI Key |
DAKGQGGBEKFVJL-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=NC=C(C(=N1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)Cl |
Origin of Product |
United States |
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